molecular formula C8H13NO B2495250 [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol CAS No. 1250167-12-4

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol

Cat. No. B2495250
M. Wt: 139.198
InChI Key: MFSYXXIWVDCEDQ-UHFFFAOYSA-N
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Description

The compound "[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol" is a chemical of interest due to its unique structure and potential applications in various fields of chemistry and materials science. This compound, characterized by its pyrrolidin-2-yl methanol moiety attached to a prop-2-yn-1-yl group, exhibits interesting physical and chemical properties due to its molecular structure.

Synthesis Analysis

Synthesis of related pyrrolidin-2-yl methanol derivatives involves complex organic synthesis techniques, including enamine alkylation and dehydrating condensation reactions, as demonstrated in the synthesis of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives (Mitsumoto & Nitta, 2004). These methods may offer insight into potential synthesis pathways for "[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol".

Molecular Structure Analysis

The molecular structure of pyrrolidine-based compounds often includes significant interactions, such as hydrogen bonding, which influence their chemical behavior and physical properties. For instance, the pyrrolidine ring can adopt various conformations, impacting the compound's overall molecular geometry and reactivity (Seshadri et al., 2004).

Chemical Reactions and Properties

Pyrrolidine derivatives are involved in various chemical reactions, offering a wide range of functionalization possibilities. For example, they can undergo oxidation reactions under specific conditions, converting amines and alcohols into carbonyl compounds with high efficiency (Mitsumoto & Nitta, 2004). This reactivity is critical for synthetic applications and modifications of the parent compound.

Physical Properties Analysis

The physical properties, such as solubility and lipophilicity, of pyrrolidine derivatives can be influenced by their molecular structure. For instance, modifications to the pyrrolidine ring, such as the introduction of methanopyrrolidine groups, can lead to improved water solubility and reduced lipophilicity, which are essential factors for drug design and material science applications (Levterov et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrrolidine derivatives, including "[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol", are characterized by their reactivity towards various chemical reagents. These compounds can serve as ligands in metal-catalyzed reactions and participate in the formation of complex structures with metals, demonstrating their versatility and potential for creating novel materials and catalysts (Lam et al., 1997).

Scientific Research Applications

  • Crystal Structure Analysis:

    • The triprolidinium cation of a compound involving "[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol" was analyzed, demonstrating complex crystal structures and interactions, including π–π interactions between benzene rings (Dayananda et al., 2012).
  • Catalysis in Chemical Synthesis:

    • A study utilized a ligand derived from this compound in the catalytic enantioselective addition of terminal alkynes to cyclic imines, indicating its utility in producing chiral compounds (Munck et al., 2017).
    • Another research focused on constructing unique polyheterocyclic systems through multicomponent reactions involving this compound, highlighting its role in creating complex molecular structures (Cao et al., 2019).
  • Potential in Organocatalysis:

    • Research on the diastereoselective synthesis of a related compound underscored its potential as a ligand in metal-catalyzed reactions and as an organocatalyst (Russo et al., 2013).
  • Role in Organic Synthesis Reactions:

    • The compound has been applied in the facile conversion of pyridine propargylic alcohols to enones, demonstrating its versatility in organic synthesis (Erenler & Biellmann, 2005).
  • Applications in Coordination Chemistry:

    • Studies have shown its utility in the synthesis of nickel complexes with bidentate N,O-type ligands, further proving its significance in the field of coordination chemistry (Kermagoret & Braunstein, 2008).

properties

IUPAC Name

(1-prop-2-ynylpyrrolidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-2-5-9-6-3-4-8(9)7-10/h1,8,10H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSYXXIWVDCEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol

Citations

For This Compound
1
Citations
MCP Yeh, HF Chen, YY Huang… - The Journal of Organic …, 2015 - ACS Publications
Inexpensive and air stable triphenylcarbenium tetrafluoroborate efficiently promoted the carbofluorination of N-arylpropargylpyrrolidines bearing a tertiary allylic alcohol tether at the 2-…
Number of citations: 23 pubs.acs.org

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